molecular formula C12H10FNO2 B595424 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone CAS No. 169814-55-5

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

Cat. No.: B595424
CAS No.: 169814-55-5
M. Wt: 219.215
InChI Key: SMNLZIPZXIVDCL-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanone: Lacks the isoxazole ring, making it less versatile in certain applications.

    5-Methylisoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of the ethanone moiety.

    4-Fluoroacetophenone: Similar structure but lacks the isoxazole ring.

Uniqueness

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is unique due to the presence of both the fluorophenyl group and the isoxazole ring. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNLZIPZXIVDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696744
Record name 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169814-55-5
Record name 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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